molecular formula C8H8N2S B174131 7-Methyl-1,3-benzothiazol-6-amine CAS No. 196205-20-6

7-Methyl-1,3-benzothiazol-6-amine

Katalognummer: B174131
CAS-Nummer: 196205-20-6
Molekulargewicht: 164.23 g/mol
InChI-Schlüssel: MWFHUUYNKQVJDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-1,3-benzothiazol-6-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused to a thiazole ring, with a methyl group at the 7th position and an amine group at the 6th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,3-benzothiazol-6-amine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. The reaction is typically carried out in an ethanol solvent with a piperidine catalyst . Another method involves the cyclization of thioamide or carbon dioxide as raw materials .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous due to their efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methyl-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazoles.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

7-Methyl-1,3-benzothiazol-6-amine has been studied for its antimicrobial properties. Research indicates that compounds within the benzothiazole family exhibit significant antibacterial activity against various strains, including Mycobacterium tuberculosis. In vitro studies have shown that this compound possesses an MIC (Minimum Inhibitory Concentration) value ranging from 25 to 50 μg/mL against M. tuberculosis H37Rv, comparable to standard treatments like Rifampicin .

Activity Target MIC Values Reference
AntibacterialMycobacterium tuberculosisMIC = 25–50 μg/mL
AntifungalCandida speciesMIC = 50 mg/mL

Anti-Tumor Activity

The compound has also been evaluated for its anti-tumor potential. Studies reveal that it inhibits the proliferation of cancer cell lines such as A549 (lung cancer) by targeting c-Met kinase, leading to decreased cell viability and apoptosis.

Activity Target IC50 Values Reference
Anti-tumorc-Met kinase< 100 nM

Biological Research

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes crucial for bacterial survival, such as dihydroorotase and DNA gyrase.

Materials Science

In addition to its biological applications, this compound is being explored for use in developing new materials with unique electronic properties. Its structural characteristics allow it to be utilized in organic electronics and photonic devices .

Case Study 1: Anti-Tumor Activity

A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in significant inhibition of cell growth. The compound's interaction with c-Met kinase was identified as a critical factor in inducing apoptosis in these cells.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of this compound against Mycobacterium tuberculosis. The results indicated that it exhibited substantial inhibitory effects with an MIC comparable to standard treatments, suggesting its potential as a candidate for anti-tubercular therapy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminobenzothiazole: Lacks the methyl group at the 7th position.

    6-Methyl-1,3-benzothiazol-2-amine: Has the methyl group at the 6th position instead of the 7th.

    7-Ethyl-1,3-benzothiazol-6-amine: Contains an ethyl group instead of a methyl group at the 7th position.

Uniqueness

7-Methyl-1,3-benzothiazol-6-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 7th position and the amine group at the 6th position can enhance its interaction with biological targets and improve its pharmacological properties.

Biologische Aktivität

7-Methyl-1,3-benzothiazol-6-amine is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique structure that includes a benzene ring fused to a thiazole ring. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its antibacterial, antifungal, and anticancer properties.

  • Molecular Formula : C_8H_8N_2S
  • Molecular Weight : 164.23 g/mol
  • Structure : The presence of a methyl group at the 7th position and an amine group at the 6th position enhances its interaction with biological targets, contributing to its pharmacological properties.

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Mycobacterium tuberculosis. Studies have shown low minimum inhibitory concentration (MIC) values, indicating strong activity against this pathogen. The compound's mechanism of action involves the inhibition of specific bacterial enzymes essential for cell wall synthesis, particularly targeting the DprE1 protein .

Table 1: Antibacterial Activity against Mycobacterium tuberculosis

CompoundMIC (µg/mL)
This compound<0.5
Isoniazid (INH)0.1

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal properties. It has been tested against various fungal strains and shown promising results, making it a candidate for further development in antifungal therapies .

Anticancer Activity

Recent studies have also evaluated the anticancer potential of this compound. It has been found to exhibit cytotoxic effects against several cancer cell lines, including U937 (human lymphoma) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis through activation of procaspase-3, leading to cell death .

Table 2: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (µM)
This compoundU93710.5
MCF-712.0
PAC-1U9375.2
MCF-76.6

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within bacterial and cancer cells. In antibacterial applications, it disrupts bacterial enzyme function, while in anticancer applications, it activates apoptotic pathways through caspase activation . Docking studies have indicated that this compound binds effectively to DprE1 and other relevant proteins involved in cell growth and survival.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of benzothiazole compounds based on the structure of this compound:

  • Study on Anti-tubercular Activity : A series of derivatives were synthesized and tested for their anti-tubercular activity against Mycobacterium tuberculosis. Compounds showed varying degrees of selectivity and bioavailability with some derivatives exhibiting better efficacy than traditional treatments like Isoniazid .
  • Anticancer Evaluation : In vitro studies demonstrated that specific derivatives of benzothiazole could induce apoptosis in cancer cells more effectively than others. The structure–activity relationship (SAR) indicated that modifications in the benzothiazole core significantly influenced anticancer activity .

Eigenschaften

IUPAC Name

7-methyl-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFHUUYNKQVJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1SC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619245
Record name 7-Methyl-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196205-20-6
Record name 7-Methyl-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of SnCl2 (3.0 g, 3.8 mmol) and 10 mL of con.HCl was added 7-methyl-6-nitrobenzothiazole (0.68 g, 3.5 mmol) in a portion and the resulting reaction mixture was stirred for 1 h at 25° C. The reaction mixture was basified with aqueous NaOH and extracted with EtOAc and CHCl3. Combined organic layers were dried over Na2SO4 and concentrated in vacuo, yielding an oil (0.65 g, >95%) which was identified as the desired amine and subjected to a following reaction without further purification.
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.68 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
95%

Synthesis routes and methods II

Procedure details

7-Methyl-6-nitrosobenzothiazole was prepared from 6-nitrobenzothiazole according to the general procedure described by Bartoli et al. Synlett 270 (1976). To a solution of 7-methyl-6-nitrosobenzothiazole (889 mg, 5.00 mmol) in AcOH (40 mL) at 70° C. was added iron powder (325 mesh, 559 mg, 10.0 mmol) in a single portion. The resulting dark reaction mixture was stirred for 15 min before it was cooled and concentrated in vacuo to leave a residue which was partitioned between 1N HCl (50 mL) and CH2Cl2 (50 mL). The layers were separated and the organic layer was washed once with 1N HCl (25 mL). The combined aqueous layers were made basic by the addition of solid NaHCO3 and were extracted twice with EtOAc. The organic phases were combined, dried over MgSO4 and concentrated in vacuo to give 534 mg (65%) of compound 497A as a light brown solid. HPLC: 96% at 0.55 min (retention time) (YMC S5 ODS column, 4.6×50 mm Ballistic, 10–90% aqueous methanol over 4 min containing 0.2% H3PO4, 4 mL/min, monitoring at 220 nm). MS (ES): m/z 165.0 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-methyl-6-nitrosobenzothiazole
Quantity
889 mg
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
559 mg
Type
catalyst
Reaction Step Two
Yield
65%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.